Methyl 2-isobutyramido-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Description

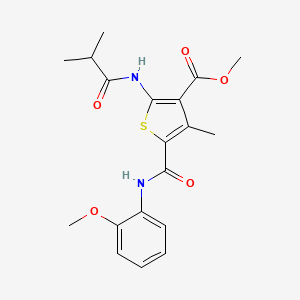

Methyl 2-isobutyramido-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS: 335409-88-6) is a thiophene-based derivative with a molecular formula of C₁₉H₂₁N₃O₅S and a molecular weight of 403.45 g/mol . Its structure features:

- A methyl ester group at position 2.

- A 4-methylthiophene backbone.

- An isobutyramido substituent at position 2.

- A 2-methoxyphenylcarbamoyl group at position 3.

Properties

Molecular Formula |

C19H22N2O5S |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

methyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate |

InChI |

InChI=1S/C19H22N2O5S/c1-10(2)16(22)21-18-14(19(24)26-5)11(3)15(27-18)17(23)20-12-8-6-7-9-13(12)25-4/h6-10H,1-5H3,(H,20,23)(H,21,22) |

InChI Key |

LZMGUTFJYKYWKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)C)C(=O)NC2=CC=CC=C2OC |

Origin of Product |

United States |

Biological Activity

Methyl 2-isobutyramido-5-((2-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. For example, it may exhibit inhibitory effects on tyrosinase, an enzyme crucial for melanin production. Tyrosinase inhibition is significant in the cosmetic industry for skin whitening applications.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties. This could be attributed to its structural features that allow interaction with microbial cell membranes.

- Anti-inflammatory Effects : Compounds with thiophene moieties often demonstrate anti-inflammatory properties. The presence of the methoxyphenyl group may enhance these effects by modulating inflammatory pathways.

Case Studies

- Tyrosinase Inhibition Study : A study evaluated the compound's effectiveness in inhibiting tyrosinase activity using B16F10 murine melanoma cells. The results indicated that at concentrations of 20 µM, the compound significantly reduced tyrosinase activity compared to controls (IC50 < 20 µM). This suggests potential applications in skin depigmentation treatments.

- Antimicrobial Activity Assessment : In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate efficacy.

Summary of Findings

| Biological Activity | Observed Effect | IC50/MIC Values |

|---|---|---|

| Tyrosinase Inhibition | Significant reduction in activity | IC50 < 20 µM |

| Antimicrobial Activity | Effective against S. aureus and E. coli | MIC 32-64 µg/mL |

| Anti-inflammatory Potential | Modulation of inflammatory markers | Not quantified |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance binding to biological targets via halogen bonds but reduce solubility . Methoxy vs. Ethoxy: Ethoxy groups (e.g., in 4-ethoxyphenyl derivatives) offer extended half-lives compared to methoxy due to slower oxidative metabolism .

Molecular Weight Trends :

Purity and Commercial Availability

- The target compound is available at 97% purity (CAS: 335409-88-6), while analogs like methyl 2-(4-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate are supplied at 95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.